molecular formula C15H25NO4 B13031273 tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13031273
M. Wt: 283.36 g/mol
InChI Key: MIGMPXRFYNESQF-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its bicyclic structure, which includes a tert-butyl ester group and a methoxy-oxoethyl substituent. Its unique structure makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group of the bicyclic core reacts with tert-butyl alcohol in the presence of an acid catalyst.

    Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through an alkylation reaction, where the bicyclic core reacts with a methoxy-oxoethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxoethyl substituent, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[222]octane-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Its bicyclic structure is similar to that of certain natural alkaloids, which are known for their biological activity. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily determined by its interaction with biological targets. The bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The methoxy-oxoethyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar bicyclic structure but lacks the methoxy-oxoethyl group.

    tert-Butyl 2-azabicyclo[2.2.2]octane-2-carboxylate: Similar structure but without the additional substituents.

Uniqueness

The presence of the methoxy-oxoethyl group in tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate distinguishes it from other similar compounds. This group enhances its reactivity and potential for further functionalization, making it a more versatile intermediate in synthetic chemistry and a more promising candidate in pharmaceutical research.

Conclusion

tert-Butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[222]octane-2-carboxylate is a compound of significant interest due to its unique structure and versatile applications Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a valuable intermediate in both academic and industrial research

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-9-10-5-6-12(16)7-11(10)8-13(17)19-4/h10-12H,5-9H2,1-4H3

InChI Key

MIGMPXRFYNESQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)OC

Origin of Product

United States

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